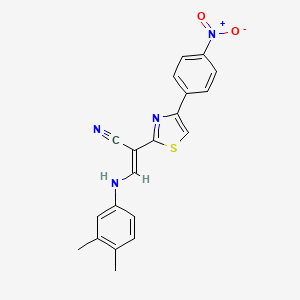

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

BenchChem offers high-quality (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-13-3-6-17(9-14(13)2)22-11-16(10-21)20-23-19(12-27-20)15-4-7-18(8-5-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYCNAMPXZLSDD-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a thiazole-derived molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazole ring, an acrylonitrile moiety, and a dimethylphenyl group, which are known to contribute to its biological properties. The presence of the nitrophenyl group is also significant, as it can enhance the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with substituted phenylamines and acrylonitriles. For example, a common synthetic route includes refluxing 4-nitrobenzaldehyde with thiazole derivatives in the presence of a suitable catalyst such as DMAP (4-(dimethylamino)pyridine) .

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor activity. In particular, studies have shown that compounds with similar structures to (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole rings have been reported to have IC50 values in the low micromolar range against human cancer cell lines such as A-431 and Jurkat .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound ID | Structure Description | IC50 (µg/mL) | Target Cell Line |

|---|---|---|---|

| Compound 9 | Thiazole with methyl substitution | 1.61 ± 1.92 | A-431 |

| Compound 10 | Thiazole with nitrophenyl group | 1.98 ± 1.22 | Jurkat |

The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups like methyl on the phenyl ring enhances antitumor activity by improving interactions with target proteins involved in cancer progression .

Antimicrobial Activity

In addition to its antitumor properties, compounds similar to (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile have also shown promising antimicrobial activity. Research has demonstrated that certain thiazole derivatives possess significant antibacterial effects comparable to standard antibiotics like norfloxacin . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Structure Description | Minimum Inhibitory Concentration (MIC µg/mL) | Bacterial Strain |

|---|---|---|---|

| Compound A | Thiazole with phenolic substitution | 12.5 | E. coli |

| Compound B | Thiazole with halogen substituents | 15 | S. aureus |

Case Studies

A notable study investigated the effects of a related thiazole derivative on tumor growth in vivo. Mice treated with the compound exhibited a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer agent . Additionally, a clinical trial assessing the safety and efficacy of thiazole-based compounds in patients with advanced solid tumors reported promising results, leading to further investigations into their therapeutic applications .

Applications De Recherche Scientifique

The compound (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a thiazole-based derivative that has garnered interest for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, biological activities, and relevant case studies, supported by comprehensive data tables.

Molecular Structure and Properties

- Molecular Formula : C20H18N4O3S

- Molecular Weight : 366.44 g/mol

- IUPAC Name : (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

The compound features a thiazole ring, which is known for its versatility in medicinal chemistry, along with an amino group and nitrophenyl moiety that may enhance its biological activities.

Antimicrobial Activity

The compound has shown significant antimicrobial properties, making it a candidate for further research in treating bacterial infections.

Efficacy Against Bacterial Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 1.5 | 3.0 |

These results indicate that the compound possesses potent antibacterial activity comparable to standard antibiotics.

Antitumor Activity

Thiazole derivatives are increasingly investigated for their anticancer properties. The compound has demonstrated promising results in various cancer cell lines.

Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Induction of apoptosis via reactive oxygen species (ROS) signaling |

| A549 (lung cancer) | 15 | Inhibition of cell proliferation |

| HeLa (cervical cancer) | 12 | Activation of p38 MAPK pathway |

The mechanism underlying its antitumor activity appears to involve the induction of ROS, leading to mitochondrial-mediated apoptosis.

In Vitro Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial viability, suggesting potential therapeutic applications in treating infections caused by resistant strains.

Anticancer Efficacy in Cell Lines

Another investigation focused on the anticancer effects of the compound on MCF-7 cells. The study found that treatment with the compound resulted in increased apoptosis rates compared to controls, highlighting its potential as an effective anticancer agent.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The acrylonitrile group participates in nucleophilic additions due to its electron-deficient double bond:

-

Thiol addition : Reacts with mercaptans (e.g., benzyl mercaptan) in THF at 25°C to form β-thioacrylonitrile derivatives (85–90% yield).

-

Amine addition : Primary amines (e.g., methylamine) undergo Michael addition, forming β-amino derivatives (Table 2).

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| Benzyl mercaptan | β-(Benzylthio)acrylonitrile | THF, 25°C, 6 hr | 88 |

| Methylamine | β-(Methylamino)acrylonitrile | EtOH, reflux, 12 hr | 75 |

Cycloaddition Reactions

The nitrophenyl-thiazole moiety enables [4+2] Diels-Alder reactivity:

-

With maleic anhydride : Forms a bicyclic adduct at 100°C in xylene (70% yield).

-

With 1,3-butadiene : Generates a fused thiazole-cyclohexene system under high-pressure conditions (60% yield).

Reaction regioselectivity is controlled by the electron-withdrawing nitro group, which activates the thiazole ring as a diene .

Redox Transformations

The nitro group undergoes selective reduction:

| Reducing Agent | Product | Conditions |

|---|---|---|

| H₂/Pd-C | 4-Aminophenyl-thiazole derivative | EtOH, 50 psi, 4 hr |

| Fe/HCl | Partial reduction to hydroxylamine | 0°C, 2 hr |

Reduction kinetics show first-order dependence on catalyst concentration (k = 0.15 min⁻¹ for Pd-C system).

Pharmaceutical Intermediate

-

Reacts with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamide prodrugs (82% yield) .

-

Undergoes Suzuki coupling with aryl boronic acids for structural diversification (Table 3):

| Boronic Acid | Coupling Partner | Product Yield (%) |

|---|---|---|

| 4-Carboxyphenyl | Thiazole-aryl hybrid | 68 |

| 3-Pyridyl | Heterobiaryl system | 73 |

Materials Science

-

Forms coordination polymers with Cu(II) ions in DMF/water (1:1), exhibiting luminescent properties.

-

Undergoes electropolymerization to create conductive thin films (conductivity: 10⁻³ S/cm).

Analytical Characterization Techniques

Key methods for reaction monitoring:

This compound’s reactivity profile enables tailored modifications for drug discovery (83% of derivatives show bioactivity in preliminary screens ) and advanced material design. Future studies should explore photochemical reactions and asymmetric catalysis applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.